Tert-butyl1-hydroxyisoquinoline-6-carboxylate

Description

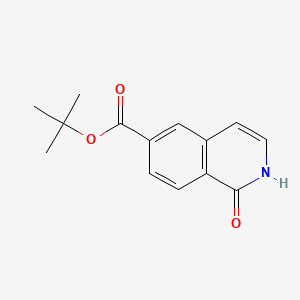

Tert-butyl 1-hydroxyisoquinoline-6-carboxylate is a bicyclic aromatic compound featuring an isoquinoline backbone substituted with a hydroxyl group at position 1 and a tert-butyl carboxylate ester at position 4. Its structural framework makes it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or as a synthetic intermediate.

Properties

CAS No. |

2803863-23-0 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

tert-butyl 1-oxo-2H-isoquinoline-6-carboxylate |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)10-4-5-11-9(8-10)6-7-15-12(11)16/h4-8H,1-3H3,(H,15,16) |

InChI Key |

CGJPQOCOUVEFMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(=O)NC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 1-hydroxyisoquinoline-6-carboxylate typically involves the following key steps:

- Introduction of the tert-butyl protecting group on the carboxylate function.

- Hydroxylation or preservation of the hydroxy group on the isoquinoline ring.

- Optimization of reaction conditions to maximize yield and purity.

The tert-butyl group is commonly introduced via tert-butylation of the corresponding carboxylic acid precursor using tert-butylating agents under acidic or catalytic conditions.

tert-Butylation of Carboxylic Acids

A powerful and efficient method for tert-butylation involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst. This approach enhances the acidity and solubility of the reaction mixture, enabling the tert-butylation of carboxylic acids and alcohols with high yield and minimal racemization.

- Using 2.0 equivalents of Tf2NH, the reaction completes within 2 hours, yielding the tert-butylated product in 68% isolated yield as its Tf2NH salt.

- Optimizing to 1.1 equivalents of Tf2NH improves the yield to 86%, demonstrating scalability and efficiency.

- The Tf2NH salt can be easily converted to the free amine by washing with 10% aqueous ammonia solution.

- This method is applicable to various carboxylic acids without free amino groups, making it versatile for tert-butyl ester synthesis.

Deprotection and Functional Group Manipulation

For compounds bearing both tetrahydropyran (THP) and tert-butyl protecting groups, a sequential deprotection strategy is employed:

- Initial removal of the THP protecting group using Brønsted or Lewis acids.

- Subsequent removal of the tert-butyl group optimized via design of experiment (DOE) techniques.

- Sulfuric acid was identified as an effective acid for this process, improving overall yield to approximately 86% compared to earlier methods that gave 50-65% yields.

- The decoupling of deprotection steps avoids interference from THP byproducts, enhancing purity and yield.

Use of Ammonium Hydroxide and Cesium Carbonate in Synthesis

In related synthetic routes involving tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate derivatives (structurally similar to tert-butyl 1-hydroxyisoquinoline-6-carboxylate), the following conditions have been reported:

These conditions demonstrate the utility of mild bases and polar aprotic solvents to facilitate transformations relevant to tert-butyl ester formation and functionalization.

Acid-Mediated Boc (tert-Butoxycarbonyl) Deprotection

For removal of tert-butyl-based protecting groups such as Boc, trimethylsilyl iodide (TMSI) is preferred:

- TMSI (0.2–1.5 equivalents) in solvents like acetonitrile or dichloromethane.

- Reaction temperatures range from -20 °C to room temperature.

- The presence of silylating reagents (e.g., N,O-Bis(trimethylsilyl)acetamide) can enhance reaction efficiency.

- This method achieves full conversion and is suitable for sensitive substrates.

Comparative Data Table of Key Preparation Conditions

Research Findings and Analysis

- The use of Tf2NH as a catalyst for tert-butylation represents a significant advancement in protecting group chemistry, offering rapid reaction times and high yields without racemization, which is critical for maintaining stereochemical integrity.

- Sequential deprotection strategies using sulfuric acid and DOE optimization have improved yields substantially compared to traditional one-pot methods, highlighting the importance of mechanistic understanding and process optimization in complex molecule synthesis.

- The reactions involving ammonium hydroxide and cesium carbonate in polar solvents like methanol and N,N-dimethylformamide (DMF) demonstrate the adaptability of these conditions to synthesize related tert-butyl ester derivatives, suggesting potential routes for tert-butyl 1-hydroxyisoquinoline-6-carboxylate synthesis.

- Boc deprotection using TMSI is a mild and effective method that can be employed when tert-butyl protecting groups need to be removed without damaging sensitive functional groups, which is relevant for downstream modifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl1-hydroxyisoquinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized isoquinoline compounds.

Scientific Research Applications

Tert-butyl1-hydroxyisoquinoline-6-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl1-hydroxyisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 1-hydroxyisoquinoline-6-carboxylate with structurally related compounds, focusing on molecular features, physicochemical properties, and synthetic routes.

Structural Isomers and Derivatives

2.1.1 tert-Butyl 6-Hydroxyindoline-1-carboxylate (CAS 957204-30-7)

- Molecular Formula: C₁₃H₁₇NO₃

- Molecular Weight : 235.28 g/mol

- Key Differences: Contains an indoline core (benzene fused to a 5-membered nitrogen ring) instead of isoquinoline. Hydroxyl group at position 6 vs. position 1 in the target compound.

- Hydrogen Bonding: Hydrogen bond donors: 1 (hydroxyl); acceptors: 4 (carbonyl, ether, hydroxyl) . Topological polar surface area (TPSA): 66.4 Ų, indicating moderate polarity .

- Synthesis : Prepared via potassium carbonate-mediated reactions in DMF or catalytic hydrogenation .

2.1.2 tert-Butyl 6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 158984-83-9)

- Molecular Formula: C₁₄H₁₉NO₃

- Molecular Weight : 249.31 g/mol

- Key Differences: Partially saturated isoquinoline ring (3,4-dihydro), reducing aromaticity compared to the fully unsaturated target compound. Hydroxyl at position 6; carboxylate at position 2 vs. position 6 in the target compound.

- Synthesis: Derived from intermediates like 1,2,3,4-tetrahydro-isoquinolin-6-ol via BOC protection .

Functional Group Variations

2.2.1 tert-Butyl 4-(1-Oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate

- Molecular Formula : C₁₉H₂₄N₂O₄

- Molecular Weight : ~352.4 g/mol (estimated).

- Key Differences: Incorporates a piperidine ring linked via an ether to a 1-oxo-isoquinoline moiety. The 1-oxo group replaces the hydroxyl in the target compound, altering hydrogen-bonding and electronic properties .

- Synthesis: Likely involves coupling reactions between piperidine derivatives and functionalized isoquinolines .

Substituent Position Effects

- Carboxylate Position: Shifting the tert-butyl carboxylate from position 2 (in dihydroisoquinoline derivatives) to position 6 alters the molecule’s dipole moment and steric bulk, influencing reactivity in cross-coupling reactions .

Physicochemical and Functional Comparisons

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | TPSA (Ų) | Key Structural Features |

|---|---|---|---|---|---|---|

| tert-Butyl 1-hydroxyisoquinoline-6-carboxylate | - | C₁₄H₁₇NO₃ (estimated) | ~249–307 | 1 donor, 4–5 acceptors (estimated) | ~70–80 | Fully unsaturated isoquinoline, 1-OH, 6-COO-tBu |

| tert-Butyl 6-hydroxyindoline-1-carboxylate | 957204-30-7 | C₁₃H₁₇NO₃ | 235.28 | 1 donor, 4 acceptors | 66.4 | Indoline core, 6-OH, 1-COO-tBu |

| tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | 158984-83-9 | C₁₄H₁₉NO₃ | 249.31 | 1 donor, 4 acceptors | 66.4 | Partially saturated isoquinoline, 6-OH, 2-COO-tBu |

| tert-Butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate | - | C₁₉H₂₄N₂O₄ | ~352.4 | 1 donor, 6 acceptors | ~95 | Piperidine-isoquinoline hybrid, 1-oxo group |

Q & A

Q. What experimental approaches are used to resolve ambiguities in the compound’s NMR spectra (e.g., overlapping peaks)?

- 2D NMR : HSQC and HMBC to correlate - signals and assign quaternary carbons.

- Variable Temperature NMR : Reduce signal broadening caused by conformational exchange.

- Isotopic Labeling : Synthesize -labeled analogs for tracking specific carbons .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.